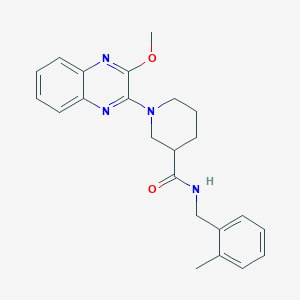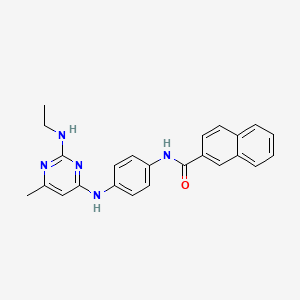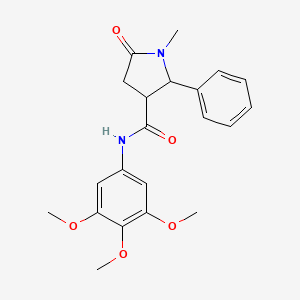
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinoxaline Ring: Starting from an appropriate benzene derivative, the quinoxaline ring can be synthesized through a condensation reaction with a diamine.
Methoxylation: Introduction of the methoxy group at the 3-position of the quinoxaline ring using a suitable methoxylating agent.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Carboxamide Formation: The final step involves the formation of the carboxamide linkage by reacting the piperidine derivative with 2-methylbenzylamine under suitable conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow processes.
化学反応の分析
Types of Reactions
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoxaline derivatives with additional oxygen-containing functional groups.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use as a lead compound for drug development.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
作用機序
1-(3-メトキシキノキサリン-2-イル)-N-(2-メチルベンジル)ピペリジン-3-カルボキサミドの作用機序は、その特定の生物学的標的によって異なります。 一般的に、このような化合物は、酵素、受容体、またはその他のタンパク質と相互作用し、その活性を調節する可能性があります。 関係する分子標的と経路は、実験的研究によって特定する必要があります。
6. 類似化合物の比較
類似化合物
1-(3-メトキシキノキサリン-2-イル)ピペリジン-3-カルボキサミド: 2-メチルベンジル基がない。
N-(2-メチルベンジル)ピペリジン-3-カルボキサミド: キノキサリン環がない。
1-(3-メトキシキノキサリン-2-イル)-N-ベンジルピペリジン-3-カルボキサミド: ベンジル環のメチル基がない。
独自性
1-(3-メトキシキノキサリン-2-イル)-N-(2-メチルベンジル)ピペリジン-3-カルボキサミドは、メトキシキノキサリン基と2-メチルベンジル基の両方が存在するため、類似の化合物と比較して、異なる生物活性と化学的特性を持つ可能性があります。
類似化合物との比較
Similar Compounds
1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide: Lacks the 2-methylbenzyl group.
N-(2-methylbenzyl)piperidine-3-carboxamide: Lacks the quinoxaline ring.
1-(3-methoxyquinoxalin-2-yl)-N-benzylpiperidine-3-carboxamide: Lacks the methyl group on the benzyl ring.
Uniqueness
1-(3-methoxyquinoxalin-2-yl)-N-(2-methylbenzyl)piperidine-3-carboxamide is unique due to the presence of both the methoxyquinoxaline and 2-methylbenzyl groups, which may confer distinct biological activities and chemical properties compared to similar compounds.
特性
分子式 |
C23H26N4O2 |
|---|---|
分子量 |
390.5 g/mol |
IUPAC名 |
1-(3-methoxyquinoxalin-2-yl)-N-[(2-methylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C23H26N4O2/c1-16-8-3-4-9-17(16)14-24-22(28)18-10-7-13-27(15-18)21-23(29-2)26-20-12-6-5-11-19(20)25-21/h3-6,8-9,11-12,18H,7,10,13-15H2,1-2H3,(H,24,28) |
InChIキー |
IYMYDDJTGBXECA-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1CNC(=O)C2CCCN(C2)C3=NC4=CC=CC=C4N=C3OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B11309002.png)
![4-[1-[3-(2,5-Dimethylphenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl]-1-(4-methylphenyl)-2-pyrrolidinone](/img/structure/B11309010.png)

![2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11309018.png)
![3-Bromophenyl 5-chloro-2-[(4-methylbenzyl)sulfonyl]pyrimidine-4-carboxylate](/img/structure/B11309021.png)
![[4-(methylsulfonyl)piperazin-1-yl][3-(1H-tetrazol-1-yl)phenyl]methanone](/img/structure/B11309025.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}norvaline](/img/structure/B11309032.png)

![8-methyl-N-[4-(morpholin-4-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11309037.png)
![N-[4-(diethylamino)benzyl]-2-(4-fluorophenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11309042.png)
![N-[2-(4-methoxyphenyl)-2-(morpholin-4-yl)ethyl]-5-(4-methylphenyl)-1,2-oxazole-3-carboxamide](/img/structure/B11309061.png)
![N-benzyl-2-{2-[5-(furan-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide](/img/structure/B11309071.png)
![6-bromo-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B11309081.png)
